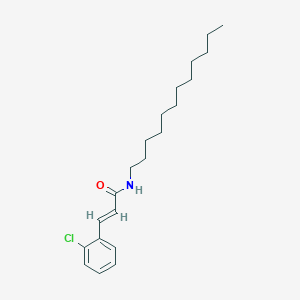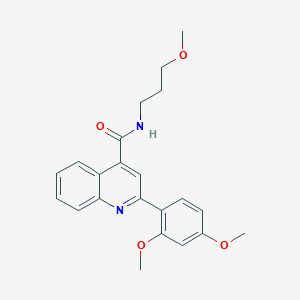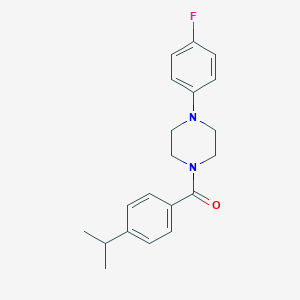![molecular formula C15H14F3NO3 B330117 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B330117.png)
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a cyclohexene ring via a carbonyl linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, 2-(trifluoromethyl)aniline, is reacted with a suitable carbonyl compound under acidic or basic conditions to form the intermediate aniline derivative.
Cyclohexene Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclohexene ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Final Coupling Reaction: The cyclohexene intermediate is then coupled with a carboxylic acid derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are common practices to enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aniline and cyclohexene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-{[2-(Fluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[2-(Chloromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[2-(Bromomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in 6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different halogen substituents. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14F3NO3 |
|---|---|
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
6-[[2-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H14F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h1-4,7-10H,5-6H2,(H,19,20)(H,21,22) |
Clave InChI |
VVSCQFYWYRWFDU-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
SMILES canónico |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methoxyphenyl)-N-(4-{[4-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B330037.png)
![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330038.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B330040.png)
![Dimethyl 5-{[3-(3,4-dichlorophenyl)acryloyl]amino}isophthalate](/img/structure/B330045.png)
![Isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330046.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(2-thienyl)acrylamide](/img/structure/B330049.png)
![N-{2-[(3,3-diphenylpropanoyl)amino]-4-methylphenyl}-3,3-diphenylpropanamide](/img/structure/B330050.png)




